molecular formula C21H23D9O2 B1162994 Cannabigerol-d9

Cannabigerol-d9

Cat. No.: B1162994
M. Wt: 325.5
InChI Key: QXACEHWTBCFNSA-QVVQTBGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabigerol-d9 (CBG-d9) contains nine deuterium atoms on the pentyl chain. It is intended for use as an internal standard for the quantification of CBG by GC- or LC-mass spectrometry. CBG is a non-psychoactive cannabinoid that activates transient receptor potential (TRP) channels of the ankyrin type-1 (TRPA1), vanilloid type-1 (TRPV1), and TRPV2 (EC50s = 0.7, 1.3, and 1.72 µM, respectively). It also acts as an antagonist of TRPM8 (IC50 = 0.16 µM) and has been shown to activate α2-adrenoceptors (EC50 = 0.2 nM) as well as block central cannabinoid (CB1) receptors and 5-HT1A receptors (KB = 51.9 nM). Furthermore, CBG can inhibit anandamide uptake by RBL-2H3 cells with an IC50 value of 11.3 µM. This product is intended for forensic and research applications.

Properties

Molecular Formula

C21H23D9O2

Molecular Weight

325.5

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+/i1D3,5D2,6D2,7D2

InChI Key

QXACEHWTBCFNSA-QVVQTBGESA-N

SMILES

OC1=C(C/C=C(C)/CC/C=C(C)/C)C(O)=CC(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=C1

Synonyms

CBG-d9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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